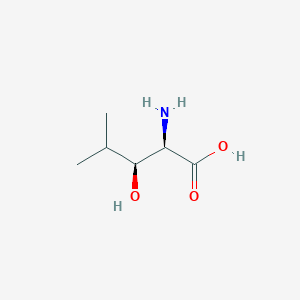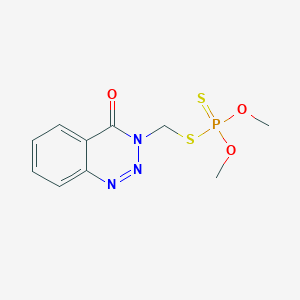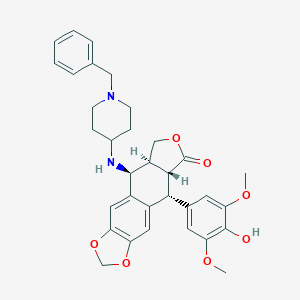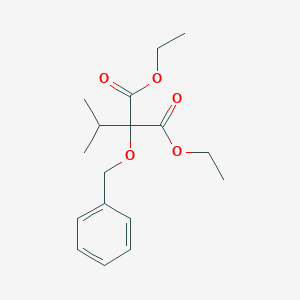
trióxido de arsénico
Descripción general
Descripción
El trióxido de arsénico es un compuesto inorgánico con la fórmula As₂O₃. Es un polvo blanco cristalino que es altamente tóxico y se ha utilizado históricamente como pesticida y en el tratamiento de diversas afecciones médicas. En los tiempos modernos, es principalmente conocido por su uso en el tratamiento de la leucemia promielocítica aguda.
Mecanismo De Acción
El mecanismo de acción del trióxido de arsénico en el tratamiento de la leucemia promielocítica aguda implica varias vías:
Inducción de Apoptosis: El this compound induce la apoptosis en las células leucémicas mediante la generación de especies reactivas de oxígeno (ROS) y la alteración de la función mitocondrial.
Degradación de Proteínas: Promueve la degradación de la proteína de fusión PML-RARα, que es responsable de la proliferación de las células leucémicas.
Inhibición de la Angiogénesis: El this compound inhibe la formación de nuevos vasos sanguíneos, lo que restringe el suministro de nutrientes al tumor.
Aplicaciones Científicas De Investigación
El trióxido de arsénico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en diversas reacciones químicas y como precursor para la síntesis de otros compuestos de arsénico.
Biología: El this compound se utiliza en estudios relacionados con los procesos celulares, incluida la apoptosis y la regulación del ciclo celular.
Medicina: Es un componente crítico en el tratamiento de la leucemia promielocítica aguda, donde induce la remisión al promover la degradación de la proteína de fusión PML-RARα.
Industria: El this compound se utiliza en la producción de vidrio, cerámica y conservantes de madera.
Análisis Bioquímico
Biochemical Properties
Arsenic trioxide interacts with various enzymes, proteins, and other biomolecules. The toxicity of trivalent arsenic primarily occurs due to its interaction with cysteine residues in proteins . Arsenic binding to protein may alter its conformation and interaction with other functional proteins leading to tissue damage .
Cellular Effects
Arsenic trioxide has multiple and potent effects on cells. It has been shown to induce tumor cell apoptosis and target promyelocytic leukemia (PML), a gene prone to fusion with the retinoic acid receptor α (RARα) gene . It can also induce pyroptosis, ferroptosis, and necrosis in different types of tumors .
Molecular Mechanism
The molecular mechanism of arsenic trioxide involves inducing apoptosis, inhibiting proliferation, stimulating differentiation, and inhibiting angiogenesis . It produces remissions in patients with APL at least in part through a mechanism that results in the degradation of the aberrant PML-retinoic acid receptor α fusion protein .
Temporal Effects in Laboratory Settings
The effects of arsenic trioxide change over time in laboratory settings. For example, arsenic trioxide has been shown to cause some side effects in a small percentage of patients . These side effects include headache, skin dryness and itching, nausea, vomiting or loss of appetite, liver damage, toothache and hemorrhage, and cardiac arrhythmia .
Dosage Effects in Animal Models
The effects of arsenic trioxide vary with different dosages in animal models. At low concentrations (0.1–0.5 µmol/L), arsenic trioxide promotes differentiation of APL cells and, at higher concentrations (1–2 µmol/L), triggers apoptosis and down-regulates Bcl-2 expression .
Metabolic Pathways
Arsenic trioxide is involved in various metabolic pathways. One of the major mechanisms by which it exerts its toxic effect is through an impairment of cellular respiration by inhibition of various mitochondrial enzymes, and the uncoupling of oxidative phosphorylation .
Transport and Distribution
Arsenic trioxide is transported and distributed within cells and tissues. Arsenic is mainly metabolized in the liver and excreted in the urine as methylated arsenicals . It is also accumulated in the hair and nails .
Subcellular Localization
It is known that arsenic trioxide affects numerous intracellular signal transduction pathways and causes many alterations in cellular function .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El trióxido de arsénico se puede sintetizar mediante la tostación de minerales que contienen arsénico, como la arsenopirita (FeAsS). La reacción implica calentar el mineral en presencia de oxígeno, que convierte el arsénico en this compound: [ 2FeAsS + 5O₂ → Fe₂O₃ + 2As₂O₃ + 2SO₂ ]
Métodos de Producción Industrial: La producción industrial de this compound normalmente implica la sublimación de minerales que contienen arsénico. El mineral se calienta en un horno, lo que hace que el arsénico se oxide y forme this compound, que luego se recolecta como producto sublimado. Este método asegura alta pureza y eficiencia en el proceso de producción .
Tipos de Reacciones:
Oxidación: El this compound se puede oxidar a pentóxido de arsénico (As₂O₅) utilizando agentes oxidantes fuertes como el ácido nítrico.
Reducción: Se puede reducir a arsénico elemental utilizando agentes reductores como el gas hidrógeno.
Sustitución: El this compound puede sufrir reacciones de sustitución con halógenos para formar trihaluros de arsénico.
Reactivos y Condiciones Comunes:
Oxidación: El ácido nítrico (HNO₃) se utiliza comúnmente como agente oxidante.
Reducción: El gas hidrógeno (H₂) se utiliza como agente reductor.
Sustitución: Los halógenos como el cloro (Cl₂) o el bromo (Br₂) se utilizan para reacciones de sustitución.
Principales Productos:
Oxidación: Pentóxido de arsénico (As₂O₅)
Reducción: Arsénico elemental (As)
Sustitución: Trihaluros de arsénico (AsX₃, donde X = Cl, Br, I)
Comparación Con Compuestos Similares
El trióxido de arsénico se puede comparar con otros compuestos de arsénico como el pentóxido de arsénico (As₂O₅) y el tricloruro de arsénico (AsCl₃):
Pentóxido de Arsénico: A diferencia del this compound, el pentóxido de arsénico es un agente oxidante más fuerte y se utiliza en diferentes aplicaciones industriales.
Tricloruro de Arsénico: Este compuesto se utiliza como reactivo en la síntesis orgánica y tiene una reactividad diferente en comparación con el this compound.
Singularidad: La capacidad única del this compound para inducir la apoptosis y degradar proteínas específicas lo hace particularmente eficaz en el tratamiento de la leucemia promielocítica aguda, lo que lo diferencia de otros compuestos de arsénico .
Compuestos Similares:
- Pentóxido de arsénico (As₂O₅)
- Tricloruro de arsénico (AsCl₃)
- Trisulfuro de arsénico (As₂S₃)
Propiedades
IUPAC Name |
arsenic(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2As.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLQKAJBUDWPIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[As+3].[As+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2O3 | |
| Record name | ARSENIC TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2530 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ARSENIC TRIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | arsenic trioxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Arsenic_trioxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020103 | |
| Record name | Arsenic oxide (As2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.841 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Arsenic trioxide appears as white or transparent, glassy amorphous lumps or crystalline powder. Slightly soluble in water, but dissolves very slowly; more soluble in hot water. Noncombustible. Corrosive to metals in the presence of moisture. Toxic by ingestion., Dry Powder; Water or Solvent Wet Solid, Colorless or white solid; [ICSC] White powder; Soluble in water; May decompose in presence of moisture; [MSDSonline], WHITE LUMPS OR CRYSTALLINE POWDER. | |
| Record name | ARSENIC TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2530 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Arsenic oxide (As2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Arsenic trioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3751 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ARSENIC TRIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
869 °F at 760 mmHg (EPA, 1998), 460 °C | |
| Record name | ARSENIC TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2530 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ARSENIC TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ARSENIC TRIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
SOL IN DIL HYDROCHLORIC ACID, IN ALKALI HYDROXIDE; SOL IN CARBONATE SOLN; PRACTICALLY INSOL IN ALC; PRACTICALLY INSOL IN CHLOROFORM, ETHER., Soluble in glycerol, In water, 1.7X10+4 mg/l @ 16 °C., Solubility in water, g/100ml at 20 °C: 1.2-3.7 | |
| Record name | ARSENIC TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ARSENIC TRIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
3.738 amorphous or vitreous; 3.865 arsenolite; 4.15 claudetite (EPA, 1998), 3.865 (cubes); 4.15 (rhombic crystals), Relative density (water = 1): 3.7-4.2 | |
| Record name | ARSENIC TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2530 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ARSENIC TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ARSENIC TRIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
66.1 mmHg at 593.6 °F (EPA, 1998), 0.000247 [mmHg], 2.47X10-4 mm Hg @ 25 °C | |
| Record name | ARSENIC TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2530 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Arsenic trioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3751 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ARSENIC TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
ANIMALS ... WHEN ARSENIC TRIOXIDE WAS ADDED TO LIVER HOMOGENATES, OXYGEN CONSUMPTION DECR. ... FOUND THAT ARSENIC BINDS TO THIOL GROUPS OF /CERTAIN ENZYMES/. | |
| Record name | ARSENIC TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
The crude product contains 95% arsenic trioxide (As2O3), 10,000-20,000 ppm antimony, 300-600 ppm lead and iron, 100-800 ppm copper, 300 ppm zinc, and 15 ppm cadmium, selenium, mercury, and tellurium. | |
| Record name | ARSENIC TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White cubic crystals (Arsenolite), Colorless monoclinic crystals (Claudette), White or transparent, glassy, amorphous lumps or crystalline powder, Exists in 3 allotropic forms. The amorphous form ... the octahedral form ... the rhombic form | |
CAS No. |
1327-53-3 | |
| Record name | ARSENIC TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2530 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Arsenic trioxide [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenic trioxide | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/arsenic-trioxide-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Arsenic oxide (As2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Arsenic oxide (As2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARSENIC TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ARSENIC TRIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
379 to 594.1 °F ; Arsenolite and claudetite forms sublime at 379 °F. (EPA, 1998), 313 °C (claudetite); 274 °C (arsenolite), 275-313 °C | |
| Record name | ARSENIC TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2530 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ARSENIC TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ARSENIC TRIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Q1: What is the primary mechanism of action of arsenic trioxide in cancer cells?
A1: Arsenic trioxide induces apoptosis, also known as programmed cell death, in cancer cells. [] It achieves this by targeting various intracellular pathways and molecules, including JNK kinases, NF-kB transcription factor, glutathione, caspases, and pro- and anti-apoptotic proteins. []
Q2: How does arsenic trioxide affect acute promyelocytic leukemia (APL) cells specifically?
A2: In APL cells, arsenic trioxide promotes the degradation of the PML-retinoic acid receptor fusion protein, contributing to its effectiveness in treating this disease. []
Q3: What role does the Bcl-2 family of proteins play in arsenic trioxide-induced apoptosis?
A3: Arsenic trioxide treatment leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while increasing the expression of pro-apoptotic protein Bax. This shift in the balance of Bcl-2 family proteins contributes to apoptosis. []
Q4: Does arsenic trioxide affect cell cycle progression?
A4: Yes, arsenic trioxide can induce cell cycle arrest. In pancreatic cancer cells, it initially causes a G0/G1 phase arrest followed by a G2/M phase arrest. This disruption of the cell cycle contributes to its anti-cancer effects. []
Q5: How does arsenic trioxide impact mitochondria?
A5: Arsenic trioxide targets mitochondria, leading to the release of cytochrome c, downregulation of cIAP1, and inactivation of Akt, all of which contribute to the induction of apoptosis. []
Q6: What is the role of reactive oxygen species (ROS) in arsenic trioxide-induced apoptosis?
A6: Arsenic trioxide treatment leads to the intracellular accumulation of ROS. [] This ROS generation plays a crucial role in apoptosis induction, as evidenced by the fact that antioxidants like N-acetyl-cysteine (NAC) can prevent arsenic trioxide-induced apoptosis. []
Q7: Does arsenic trioxide induce DNA damage?
A7: Yes, arsenic trioxide can cause DNA damage. Studies have shown that it induces DNA damage in human hepatocellular carcinoma cells, leading to apoptosis. []
Q8: What is the connection between topoisomerase I and arsenic trioxide?
A8: Arsenic trioxide induces the formation of cellular topoisomerase I cleavage complexes. These complexes are normally transient but are stabilized by arsenic trioxide, contributing to apoptosis. This effect is mediated by ROS, and preventing their accumulation also prevents complex formation. []
Q9: What is the impact of arsenic trioxide on telomerase activity?
A9: Arsenic trioxide inhibits telomerase activity, which plays a role in cellular immortality in cancer. This inhibition is achieved through the downregulation of the telomerase subunit hTRT. []
Q10: What is the molecular formula and weight of arsenic trioxide?
A10: The molecular formula of arsenic trioxide is As₂O₃, and its molecular weight is 197.84 g/mol.
Q11: How does the form of arsenic trioxide impact its stability and bioavailability?
A11: The physical form of arsenic trioxide influences its stability and bioavailability. For instance, arsenic trioxide nanoparticles demonstrate different pharmacological properties and exhibit higher anti-tumor activity compared to traditional arsenic trioxide. []
Q12: Does modifying the structure of arsenic trioxide affect its activity?
A12: While specific SAR data is limited in the provided research, studies suggest that encapsulating arsenic trioxide in nanoparticles enhances its delivery across the blood-brain barrier and improves its anti-tumor activity. [] This highlights the potential of structural modification for improving therapeutic efficacy.
Q13: What strategies are being explored to improve the delivery of arsenic trioxide to specific targets?
A13: Researchers are investigating nanoparticle formulations of arsenic trioxide to enhance its delivery across the blood-brain barrier, potentially improving treatment efficacy for central nervous system leukemia. [] Additionally, hepatic arterial cannulation has been studied as a method for targeted delivery to liver tumors. []
Q14: How is arsenic trioxide distributed in the body?
A15: Arsenic trioxide exhibits significant distribution to the liver, lungs, and kidneys. Studies in mice have shown lower levels in the blood, heart, spleen, stomach, and brain. []
Q15: Does the formulation of arsenic trioxide affect its distribution?
A16: Yes, the distribution of arsenic trioxide is influenced by its formulation. Studies in mice have shown that arsenic trioxide nanoparticles demonstrate superior penetration across the blood-brain barrier compared to traditional arsenic trioxide solutions. [, ]
Q16: What types of cancer cells have shown sensitivity to arsenic trioxide in vitro?
A17: In vitro studies have shown that arsenic trioxide inhibits the growth of various cancer cell lines, including esophageal carcinoma, [] human hepatocellular carcinoma, [] leukemia (K562 cells), [, ] breast cancer, [] lung adenocarcinoma (A549 cells), [] glioma (C6 cells), [] pancreatic cancer, [] human epidermis cancer (A431 cells), [] and retinoblastoma cells. []
Q17: Has arsenic trioxide demonstrated efficacy in treating solid tumors in vivo?
A18: While best known for its efficacy in treating APL, arsenic trioxide has shown promising results in preclinical studies involving animal models of solid tumors. For example, in a rabbit model of liver cancer, arsenic trioxide administered via hepatic arterial cannulation induced apoptosis in VX-2 carcinoma tumors. []
Q18: Are there any known mechanisms of resistance to arsenic trioxide?
A18: Research on resistance mechanisms is ongoing. Some studies suggest a potential link between arsenic trioxide resistance and the overexpression of certain proteins, but more research is needed to fully elucidate these mechanisms.
Q19: Does arsenic trioxide cause hepatotoxicity?
A21: Arsenic trioxide can be toxic to the liver, as it is a major site for arsenic metabolism and detoxification. []
Q20: What analytical methods are commonly used to quantify arsenic trioxide?
A22: Atomic fluorescence spectrometry is a technique used to determine the concentration of arsenic in biological samples, including brain tissue, after arsenic trioxide administration. []
Q21: Does arsenic trioxide impact the immune system?
A23: Arsenic trioxide can have immunomodulatory effects. Research suggests that it can induce the differentiation of HL-60 cells into dendritic cells, which play a crucial role in the immune response. []
Q22: Are there alternative treatments for conditions where arsenic trioxide is used?
A24: Yes, treatment options vary depending on the specific condition. For instance, all-trans retinoic acid (ATRA) combined with chemotherapy is another treatment approach for acute promyelocytic leukemia. []
Q23: What is the historical context of arsenic trioxide in medicine?
A25: Arsenic compounds have a long history in medicine, dating back to ancient civilizations. [] Arsenic trioxide was a mainstay treatment for chronic myeloid leukemia until the 1930s. [] Its use declined in the mid-20th century but was reintroduced as an anti-cancer agent after reports from China demonstrated its effectiveness in treating acute promyelocytic leukemia. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)







